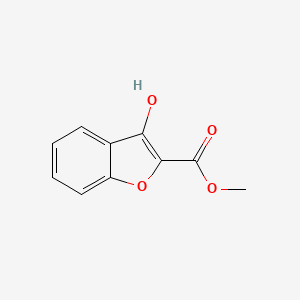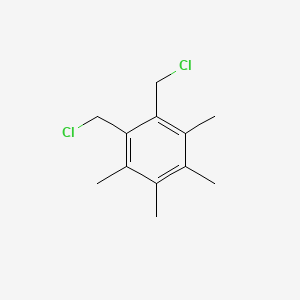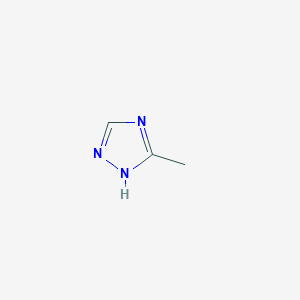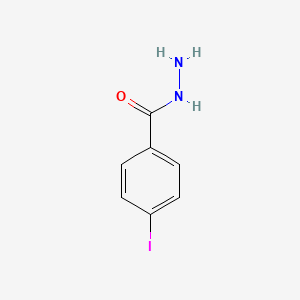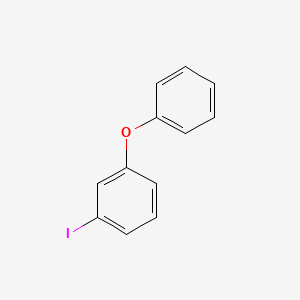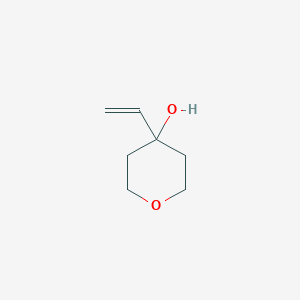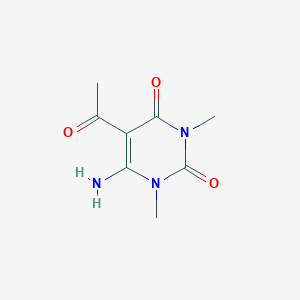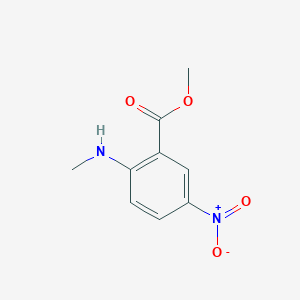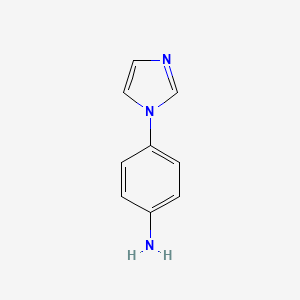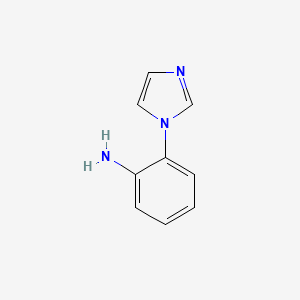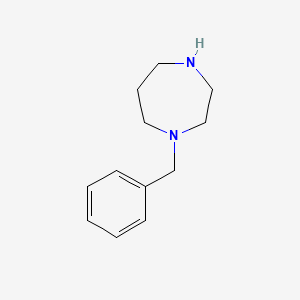
1-Benzyl-1,4-diazepane
Overview
Description
1-Benzyl-1,4-diazepane is a chemical compound with the molecular formula C12H18N2 . It is a diazepane intermediate that can be used as an inhibitor of human nitric oxide synthesis .
Synthesis Analysis
The synthesis of 1,4-diazepines, including this compound, involves a highly efficient method which includes a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with a chair-like conformation. The two rings are approximately perpendicular to one another, with a C-N-C-C torsion angle of 77.8(4)° .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been reported to reduce the efflux of resistance-nodulation-cell division pumps in Escherichia coli .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its exact mass and monoisotopic mass are 190.146998583 g/mol .Scientific Research Applications
1-Benzyl-1,4-diazepane has a variety of scientific research applications. It is used as a building block in organic synthesis to create more complex molecules. It is also used in drug design, medicinal chemistry, and material science. In addition, this compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1,4-diazepane (1-BD) is the resistance-nodulation-cell division (RND) efflux pumps in Escherichia coli . These pumps are responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium .
Mode of Action
1-BD acts as an efflux pump inhibitor (EPI) . It decreases the minimal inhibitory concentration of levofloxacin and other antibiotics, and increases ethidium bromide accumulation in E. coli overexpressing efflux pumps . It also increases membrane permeability without sensibly affecting inner membrane polarity .
Biochemical Pathways
The action of 1-BD affects the AcrAB-TolC efflux pump system , a major component of the RND family of bacterial efflux pumps . This system can drive the extrusion of antibiotics directly from the cytoplasm into the external medium . 1-BD decreases acrAB transcription, thereby reducing the activity of this efflux pump .
Pharmacokinetics
It’s known that 1-bd increases membrane permeability , which could potentially enhance its bioavailability.
Result of Action
The action of 1-BD results in increased susceptibility of E. coli to antibiotics . By inhibiting the efflux pumps and increasing membrane permeability, 1-BD allows for greater intracellular accumulation of antibiotics, thereby enhancing their efficacy .
Action Environment
It’s also important to note that 1-BD should be stored in a dark place under inert atmosphere at room temperature .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-1,4-diazepane in lab experiments is that it is relatively easy to synthesize and is commercially available. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound is toxic and should be handled with care. In addition, this compound can be difficult to purify and may require additional steps for complete removal of impurities.
Future Directions
1-Benzyl-1,4-diazepane has a variety of potential future applications. It could be used in the development of new drugs and therapeutics. It could also be used to study the structure and function of enzymes and proteins. In addition, this compound could be used to develop new materials with specific properties. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.
Biochemical Analysis
Biochemical Properties
1-Benzyl-1,4-diazepane plays a significant role in biochemical reactions, particularly as an efflux pump inhibitor in bacterial cells. It interacts with resistance-nodulation-cell division (RND) efflux pumps, such as AcrAB and AcrEF, in Escherichia coli. These efflux pumps are responsible for extruding antibiotics and other toxic substances out of the cell, contributing to multidrug resistance. By inhibiting these pumps, this compound increases the intracellular concentration of antibiotics, thereby enhancing their efficacy .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In bacterial cells, it reduces the efflux of antibiotics, leading to increased susceptibility to these drugs. This compound also affects membrane permeability and decreases the transcription of efflux pump genes such as acrAB. These changes result in higher intracellular concentrations of antibiotics and other substances, which can disrupt cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to efflux pumps in bacterial cells. It acts as an efflux pump inhibitor by blocking the action of RND pumps like AcrAB and AcrEF. This inhibition prevents the extrusion of antibiotics from the cell, leading to increased intracellular concentrations of these drugs. Additionally, this compound decreases the transcription of efflux pump genes, further reducing the cell’s ability to expel antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy as an efflux pump inhibitor may decrease with prolonged exposure. Studies have shown that the compound can degrade over time, leading to reduced inhibition of efflux pumps and decreased intracellular concentrations of antibiotics. Long-term exposure to this compound may also result in adaptive changes in bacterial cells, such as increased expression of alternative efflux pumps .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits efflux pumps and increases the efficacy of antibiotics. At higher doses, it may exhibit toxic or adverse effects, such as disruption of cellular metabolism and function. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an efflux pump inhibitor. It interacts with enzymes and cofactors involved in the regulation of efflux pump activity, such as those responsible for the synthesis and degradation of efflux pump proteins. The compound may also affect metabolic flux and metabolite levels by altering the intracellular concentrations of antibiotics and other substances. These changes can impact overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, such as the cytoplasm and membrane regions where efflux pumps are located. The compound’s distribution is crucial for its efficacy as an efflux pump inhibitor, as it needs to reach and interact with the target efflux pumps to exert its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and membrane regions of bacterial cells. This localization is essential for its activity as an efflux pump inhibitor, as it allows the compound to interact directly with efflux pumps like AcrAB and AcrEF. The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific cellular compartments. These processes ensure that this compound reaches its target sites and exerts its inhibitory effects on efflux pumps .
properties
IUPAC Name |
1-benzyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJTYCPQUOROFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281304 | |
| Record name | 1-benzyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4410-12-2 | |
| Record name | 4410-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4410-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-1,4-DIAZEPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: How does 1-benzyl-1,4-diazepane interact with Escherichia coli and affect its antibiotic resistance?
A1: this compound (1-BD) acts as an efflux pump inhibitor (EPI) in Escherichia coli []. Bacteria use efflux pumps, like AcrAB and AcrEF, to expel antibiotics from their cells, contributing to antibiotic resistance. 1-BD was shown to effectively hinder these pumps, leading to increased intracellular accumulation of antibiotics like levofloxacin. This increased concentration enhances the antibiotic's effectiveness and combats resistance. []
Q2: What is the proposed mechanism of action for 1-BD as an EPI in Escherichia coli?
A2: The research suggests that 1-BD functions through a multifaceted mechanism, unlike some commonly studied EPIs []. The study found that 1-BD increases the permeability of bacterial membranes, potentially disrupting the efflux pumps' ability to expel antibiotics []. Additionally, 1-BD was shown to decrease the transcription of acrAB, the genes responsible for producing the AcrAB efflux pump. This dual action effectively reduces the number of active efflux pumps and compromises their function, leading to increased antibiotic susceptibility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


